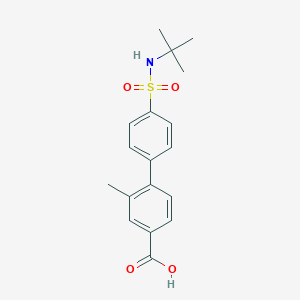
2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid (2-3-t-BSCBA) is an organic compound with a molecular weight of 254.55 g/mol. It is a white crystalline solid with a melting point of 122-124°C and a boiling point of 441-443°C. 2-3-t-BSCBA is commonly used in organic synthesis and research applications. It has a wide range of applications in the chemical, pharmaceutical, and biotechnological industries.
Wirkmechanismus
2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% is an organic compound that can be used as a catalyst in the synthesis of organic compounds. It catalyzes the reaction between two molecules by forming a covalent bond between them. This covalent bond is then broken, releasing energy in the form of heat. This heat is used to drive the reaction forward, resulting in the formation of the desired product.
Biochemical and Physiological Effects
2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the breakdown of fatty acids and cholesterol, as well as the synthesis of prostaglandins. It has also been shown to inhibit the activity of an enzyme involved in the synthesis of DNA and RNA. Additionally, it has been found to inhibit the activity of an enzyme involved in the synthesis of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is its low cost and availability. It is also highly soluble in aqueous solutions, making it easy to use in a variety of lab experiments. Additionally, it is relatively stable and has a low toxicity. However, it is also relatively unstable in the presence of light and oxygen, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95%. One potential direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Additionally, further research into the use of this compound as a catalyst could lead to the development of new and more efficient synthetic methods. Finally, further research into the use of this compound as an intermediate in the synthesis of organic compounds could lead to the development of new and more efficient synthetic methods.
Synthesemethoden
2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% can be synthesized in several different ways. The most common method is a reaction between 3-bromo-4-chlorobenzoic acid and t-butylsulfamate in an aqueous solution. This reaction takes place at temperatures between 80-90°C and yields a white crystalline product. Other methods of synthesis include the reaction between 4-chlorobenzoic acid and t-butylsulfamate, and the reaction between 3-bromo-4-chlorobenzoic acid and t-butylsulfamate in aqueous solution.
Wissenschaftliche Forschungsanwendungen
2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as a starting material in the synthesis of a variety of pharmaceuticals, including antibiotics, analgesics, and anti-inflammatory drugs. Additionally, it is used in the synthesis of a variety of biotechnological products, such as enzymes, antibodies, and other proteins.
Eigenschaften
IUPAC Name |
2-[3-(tert-butylsulfamoyl)phenyl]-6-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)12-7-4-6-11(10-12)13-8-5-9-14(18)15(13)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYCWYWWADOIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-t-Butylsulfamoylphenyl)-6-chlorobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














